1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one
Overview
Description
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring attached to a pyrimidine moiety
Scientific Research Applications
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate chlorinated and methylated precursors.
Piperidine Ring Attachment: The piperidine ring is introduced via nucleophilic substitution reactions, where the pyrimidine intermediate reacts with a piperidine derivative.
Final Coupling: The ethanone group is attached through an acylation reaction, often using acetyl chloride or a similar reagent under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or piperidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Mechanism of Action
The mechanism by which 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone
- 2-chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one
Comparison: 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both a pyrimidine and piperidine ring. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-8-14-11(7-12(13)15-8)10-3-5-16(6-4-10)9(2)17/h7,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGLALTPYZDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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